6,6-dimethyl-N-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
6,6-DIMETHYL-N-(2-METHYLPHENYL)-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-DIMETHYL-N-(2-METHYLPHENYL)-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazoloquinazoline structure, followed by the introduction of the dimethyl, methylphenyl, and oxo groups through various substitution and addition reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,6-DIMETHYL-N-(2-METHYLPHENYL)-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazoloquinazolines with different functional groups.
Scientific Research Applications
6,6-DIMETHYL-N-(2-METHYLPHENYL)-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in spectroscopic studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,6-DIMETHYL-N-(2-METHYLPHENYL)-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-DICHLORO-2,6-DIMETHYL-N-(2-METHYLPHENYL)-4-PYRIDINAMINE
- 4,6-DIMETHYL-N-(4-METHYLPHENYL)-2-PYRIMIDINAMINE
Uniqueness
Compared to similar compounds, 6,6-DIMETHYL-N-(2-METHYLPHENYL)-9-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C27H28N4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6,6-dimethyl-N-(2-methylphenyl)-9-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H28N4O2/c1-16-9-11-18(12-10-16)24-23-21(13-27(3,4)14-22(23)32)29-25-19(15-28-31(24)25)26(33)30-20-8-6-5-7-17(20)2/h5-12,15,24,29H,13-14H2,1-4H3,(H,30,33) |
InChI Key |
SBCWZBATADVKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC=CC=C5C |
Origin of Product |
United States |
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